N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine
Description
N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine is a mercapturic acid, a class of compounds formed during phase II metabolism of electrophilic xenobiotics. Mercapturic acids are produced via the mercapturic acid pathway, which involves glutathione (GSH) conjugation to reactive intermediates, followed by enzymatic processing to yield N-acetylated cysteine derivatives excreted in urine . The ketone group in the substituent may influence its metabolic stability and interactions with biological systems.
Properties
CAS No. |
656822-47-8 |
|---|---|
Molecular Formula |
C11H19NO4S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(3S)-1-oxohexan-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H19NO4S/c1-3-4-9(5-6-13)17-7-10(11(15)16)12-8(2)14/h6,9-10H,3-5,7H2,1-2H3,(H,12,14)(H,15,16)/t9-,10-/m0/s1 |
InChI Key |
JWKLFLSADKELPI-UWVGGRQHSA-N |
Isomeric SMILES |
CCC[C@@H](CC=O)SC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCCC(CC=O)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine typically involves the acylation of L-cysteine with an appropriate acylating agent. One common method is the reaction of L-cysteine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexanoyl moiety can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Acylating agents like acyl chlorides or anhydrides are used in the presence of bases like pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various N-acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Explored for its therapeutic potential in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine involves its interaction with various molecular targets and pathways. The acetyl and hexanoyl groups can modulate the reactivity and binding affinity of the cysteine moiety, affecting its interaction with enzymes and receptors. This compound can act as an antioxidant by scavenging reactive oxygen species and as a modulator of cellular signaling pathways involved in inflammation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Mercapturic Acids
Mercapturic acids share a common backbone (N-acetyl-L-cysteine) but differ in their substituent groups, which dictate their biological roles, metabolic origins, and health implications. Below is a detailed comparison with key analogs:
Structural Features
| Compound Name | Substituent Group | Parent Compound | Key Structural Features |
|---|---|---|---|
| N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine | 3S-1-oxohexan-3-yl (ketoalkyl chain) | Not specified in evidence | Ketone group, chiral center at C3, 6-carbon chain |
| N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) | 3-hydroxypropyl | Acrolein | Hydroxyl group, short alkyl chain |
| N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) | 3,4-dihydroxybutyl | 1,3-Butadiene | Two hydroxyl groups, increased polarity |
| N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CYMA) | 2-cyanoethyl | Acrylonitrile | Cyano group, high reactivity |
| N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) | 2-carbamoylethyl | Acrylamide | Carbamoyl group, polar |
| N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine | 1,2,2-trichlorovinyl | Tetrachloroethene | Chlorinated vinyl group, nephrotoxic |
Metabolic Pathways and Parent Compounds
- 3HPMA : Derived from acrolein, a toxic aldehyde produced during combustion (e.g., tobacco smoke). Acrolein undergoes GSH conjugation in the liver, followed by enzymatic cleavage and N-acetylation .
- DHBMA: A metabolite of 1,3-butadiene, a carcinogenic VOC. Its dihydroxy structure reflects epoxide intermediates formed during cytochrome P450 oxidation .
- CYMA: Originates from acrylonitrile, a volatile industrial chemical. The cyano group enhances reactivity, requiring rapid detoxification via GSH .
- AAMA : Formed from acrylamide, a neurotoxic compound in fried foods. The carbamoyl group is a hallmark of acrylamide’s electrophilic intermediate .
- N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine : Derived from tetrachloroethene via GSH conjugation. This metabolite is implicated in nephrotoxicity due to bioactivation by renal β-lyases .
Biological Activity
N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine is a derivative of cysteine, an amino acid known for its biological significance in various biochemical processes. This compound, like its parent amino acid, may exhibit antioxidant properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C12H23N2O4S
Molecular Weight: 277.38 g/mol
Structure: The compound features a cysteine backbone with an acetyl group and a hexanoyl side chain, which may influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
-
Antioxidant Activity:
- Similar to N-acetylcysteine (NAC), this compound likely enhances intracellular levels of glutathione (GSH), a critical antioxidant that protects cells from oxidative stress.
- NAC has been shown to react with reactive oxygen species (ROS) and restore disulfide bonds in proteins, which may also apply to this compound .
- Anti-inflammatory Effects:
- Cytotoxicity Against Cancer Cells:
Case Studies and Experimental Data
Cytotoxicity Studies
In vitro studies using MTT assays have shown that derivatives of NAC can induce significant cytotoxicity in cancer cell lines such as HeLa and SH-SY5Y. The IC50 values for these compounds ranged from 0.50 to 1.81 μM, indicating strong anti-cancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
